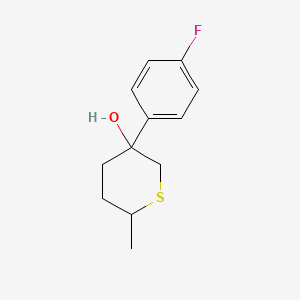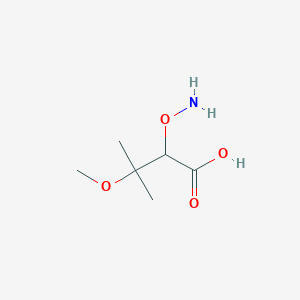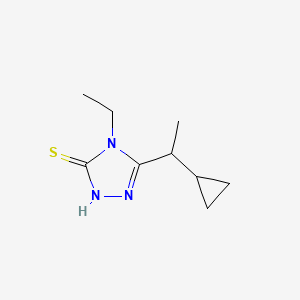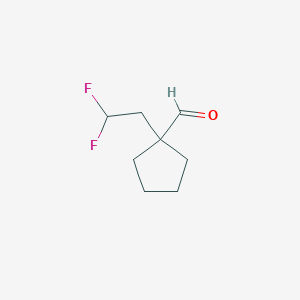![molecular formula C10H18N4O B13250879 {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)
{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a piperidine ring, a triazole ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.
Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Piperidine and Triazole Rings: The piperidine and triazole rings are linked via an ethyl chain, which can be introduced through alkylation reactions.
Introduction of the Methanol Group: The methanol group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the triazole ring or reduce any oxidized forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to form stable complexes with various biological targets makes it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological pathways, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of advanced materials.
作用機序
The mechanism of action of {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. The methanol group can also form hydrogen bonds, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
1-(2-piperidin-2-yl-ethyl)-piperidine: Similar structure but lacks the triazole ring.
1-(2-piperidin-2-yl-ethyl)-azepane: Similar structure but has an azepane ring instead of a triazole ring.
Uniqueness
The uniqueness of {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol lies in its combination of a piperidine ring, a triazole ring, and a methanol group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
[1-(2-piperidin-2-ylethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H18N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h7,9,11,15H,1-6,8H2 |
InChIキー |
UMFIAJONMCNUBW-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CCN2C=C(N=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13250816.png)

![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)




![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)


